methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at position 6, a hydroxyl group at position 5, and a methyl ester at position 3 (Figure 1). Benzofuran scaffolds are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties . The bromine substitution enhances lipophilicity and influences electronic properties, while the hydroxyl group contributes to hydrogen bonding, impacting solubility and target interactions. This article provides a detailed comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-5-10(11(14)15-2)6-3-8(13)7(12)4-9(6)16-5/h3-4,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEACRCWUAQNVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, enhancing its utility in organic synthesis.
Synthetic Routes
- Hydroxylation : Introduced via reagents like hydrogen peroxide.
- Esterification : Formed through reactions of carboxylic acids with methanol.
Biology
The compound is studied for its potential biological activities , including:
- Antimicrobial Properties : Preliminary evaluations have shown activity against various Gram-positive cocci and fungi. For example, compounds derived from benzofuran structures exhibited significant inhibition against Staphylococcus aureus and Candida albicans .
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of related benzofuran derivatives, this compound demonstrated effective inhibition against:
- Staphylococcus aureus
- Bacillus cereus
- Candida albicans
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications in treating diseases due to its anti-tumor , antibacterial , and antioxidative properties. The interaction with cytochrome P450 enzymes suggests implications for drug metabolism and pharmacokinetics .
Potential Therapeutic Mechanisms
- Anti-tumor Activity : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells by modulating oxidative stress pathways.
- Antibacterial Activity : The compound's structure allows it to disrupt bacterial cell wall synthesis.
Table: Comparison of Benzofuran Derivatives
| Compound Name | Antimicrobial Activity | Anti-tumor Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Bromine and hydroxyl groups |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Moderate | Moderate | Additional dibromoacetyl group |
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogues differ in substituent positions, ester groups, and halogenation patterns. A comparative analysis is summarized in Table 1.
Table 1. Structural and physicochemical comparison of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with analogues.
Key Observations:
- Ester Group Variation: Replacing the methyl ester (target) with ethyl () marginally increases molecular weight but retains similar logP (3.21).
- Substituent at Position 5 : The hydroxyl group in the target compound contrasts with ethoxy () or cinnamyloxy () groups. Hydroxy groups increase polarity (lower logP) and hydrogen-bonding capacity, influencing solubility and target binding. Ethoxy and cinnamyloxy substituents elevate logP (3.97 and 5.40, respectively), suggesting enhanced lipid solubility but reduced aqueous solubility .
- Halogenation Patterns: Bromine at position 6 (target) versus position 4 () alters electronic distribution.
Biological Activity
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : this compound has a molecular formula of C11H9BrO4 and a molecular weight of approximately 285.09 g/mol. Its structure includes a bromine atom, a hydroxyl group, and a methyl ester functional group, which contribute to its biological properties .
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrO4 |
| Molecular Weight | 285.09 g/mol |
| LogP | 2.8281 |
| Polar Surface Area | 45.908 Ų |
Target Interactions
This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds .
Biological Activities
The compound exhibits several biological activities based on studies of related benzofuran derivatives:
- Antimicrobial Activity : Preliminary evaluations indicate that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives with similar structures have shown efficacy against Staphylococcus aureus and Candida albicans .
- Antitumor Properties : Benzofuran derivatives have been reported to display anticancer activity by inhibiting cell proliferation in various cancer cell lines. The specific mechanisms may involve modulation of signaling pathways such as MAPK/ERK, which are essential for cell growth and differentiation .
Cellular Effects
This compound influences cellular processes by modulating signaling pathways and gene expression. Its interaction with cellular components suggests potential applications in cancer therapy and antimicrobial treatments .
Cytotoxicity Studies
Research indicates that modifications in the benzofuran structure can significantly enhance cytotoxic effects against cancer cells. For instance, the presence of a bromine atom has been associated with increased cytotoxicity compared to non-brominated analogs .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzofuran derivatives, providing insights into the potential applications of this compound:
- Antimicrobial Evaluation : A study assessed various benzofuran derivatives for their antimicrobial activity against selected pathogens. The findings indicated that certain derivatives exhibited significant inhibitory effects on microbial growth, suggesting that this compound may similarly possess these properties .
- Anticancer Activity : Another investigation focused on the anticancer potential of benzofuran derivatives demonstrated that compounds similar to this compound could effectively inhibit tumor growth in vitro. This study highlighted the importance of structural modifications in enhancing antitumor efficacy .
Chemical Reactions Analysis
Bromination and Halogenation
The bromine atom at position 6 and the hydroxy group at position 5 enable electrophilic substitution and side-chain halogenation.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | Br₂ in CHCl₃ | Substitution at methyl group (position 3) yields bromomethyl derivative 1c | |
| Dibromination | Excess Br₂ | Forms 4,6-dibromo derivative on the benzofuran ring | |
| Radical Bromination | NBS (N-bromosuccinimide), benzoyl peroxide, CCl₄ | Selective bromination at methyl group (position 3) |
For example, treatment with NBS and benzoyl peroxide in carbon tetrachloride produced methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate with 30% yield .
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis to form carboxylic acid derivatives, enabling further modifications.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Ester Hydrolysis | NaOH/H₂O or HCl/H₂O | Converts methyl ester to carboxylic acid | |
| Amidation | Oxalyl chloride + NH₄OH | Forms amide derivatives (e.g., compound 1a) |
In one study, hydrolysis of the ester group followed by amidation with oxalyl chloride and ammonium hydroxide yielded bioactive amide derivatives .
Nucleophilic Substitution
The bromine atom participates in SN₂ reactions with nucleophiles.
| Reaction Type | Nucleophile | Conditions | Outcome | Source |
|---|---|---|---|---|
| Amine Substitution | Primary/secondary amines | Basic conditions (K₂CO₃) | Forms aminoalkyl derivatives (e.g.,11,12) | |
| Thiol Substitution | Thiols | Polar aprotic solvents | Produces thioether derivatives |
Condensation with butylamine or methylbutylamine under basic conditions generated aminoalkyl derivatives, which were subsequently converted to hydrochlorides .
Oxidation and Reduction
The hydroxy group and ester functionality allow redox transformations.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic conditions) | Oxidizes hydroxy group to ketone or quinone | |
| Reduction | LiAlH₄ (anhydrous conditions) | Reduces ester to alcohol |
Etherification and Alkylation
The phenolic hydroxy group at position 5 can be alkylated or functionalized.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Methylation | (CH₃O)₂SO₂, K₂CO₃, acetone | Converts hydroxy to methoxy group | |
| Ethoxy Substitution | Ethyl bromide, base | Forms ethoxy derivative |
For instance, methylation with dimethyl sulfate in acetone yielded methyl 5-methoxy derivatives, which were intermediates for further halogenation .
Condensation and Cyclization
The compound serves as a precursor in heterocyclic synthesis.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Piperazine Condensation | 4-methylpiperazine, HCl | Forms piperazinylmethyl derivatives |
Reaction Optimization Considerations
-
Solvent Effects : Chloroform and carbon tetrachloride favored bromination, while polar aprotic solvents (e.g., DMF) enhanced nucleophilic substitution .
-
Catalysts : Benzoyl peroxide accelerated radical bromination with NBS .
-
Temperature : Reflux conditions (e.g., 80°C) improved yields in ester hydrolysis and amidation .
Q & A
Q. How to validate stability under experimental conditions (e.g., cell culture)?
- Methodological Answer : Incubate the compound in PBS or cell media at 37°C. Analyze degradation products via LC-MS/MS at 0, 24, and 48 hours. Use stability-indicating HPLC methods with a C18 column and UV detection at 254 nm .
Key Data from Literature
| Property/Observation | Source Compound | Reference |
|---|---|---|
| Cytotoxicity (IC₅₀) in HeLa cells | 4.2 µM (Brominated analog) | |
| X-ray-confirmed crystal structure | Compound VI | |
| Regioselective bromination yield | 78% (position 6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
